molecular formula C5H8ClNO4S B2388931 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride CAS No. 1935635-92-9

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2388931
CAS No.: 1935635-92-9
M. Wt: 213.63
InChI Key: FKAPNFDPERUHDV-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride (CAS: 1935635-92-9 ) is a chemical reagent with the molecular formula C5H8ClNO4S and a molecular weight of 213.65 g/mol . This compound features a synthetically versatile sulfonyl chloride group, making it a valuable electrophile for introducing the 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl moiety into target molecules through reactions with nucleophiles. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant pharmacological profiles . Research into oxazolidinones is critical for developing new therapeutic agents, particularly in overcoming multidrug-resistant bacterial infections, as the high conservation of bacterial ribosomes predicts broad utility if accumulation challenges in Gram-negative bacteria can be overcome . This reagent is provided for research and further manufacturing applications only. It is strictly not for diagnostic or direct human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4S/c6-12(9,10)4-2-7-1-3-11-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPNFDPERUHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935635-92-9
Record name 2-(2-oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more stringent controls to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile

    Catalysts: Triethylamine (TEA), pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and reactivity to the molecule, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following sulfonyl chlorides share structural similarities with the target compound, differing primarily in substituent groups:

Compound Name CAS / ID Molecular Formula Molecular Weight Key Substituent Applications/Reactivity Notes
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride 1935635-92-9 C₅H₈ClNO₄S 213.54 1,3-Oxazolidin-2-one Sulfonylation of heterocycles; pharmaceutical intermediates
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride EN300-171484 C₁₀H₉ClN₂O₂S 256.71 Pyrano-oxazole fused ring Glycosylation or carbohydrate-based drug synthesis
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride EN300-366639 C₇H₉ClNO₃S 222.66 1-Cyanocyclobutoxy High reactivity in polymerization; electron-deficient substrates
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one C₁₈H₁₉ClN₄O₅S 438.88 Bis(2-oxo-oxazolidinyl)ethyl Demonstrates positional isomerism; crystallography studies

Structural and Reactivity Analysis

Substituent Effects on Reactivity
  • Target Compound (1,3-Oxazolidin-2-one substituent): The 1,3-oxazolidin-2-one ring is a lactam with moderate electron-withdrawing properties. This stabilizes the sulfonyl chloride group while maintaining sufficient reactivity for nucleophilic substitution. Applications include synthesizing benzimidazole sulfonamides, where the oxazolidinone ring may enhance bioavailability .
  • This may reduce reactivity compared to the target compound but improve solubility in polar solvents. Such derivatives are explored in glycosylation reactions or as carbohydrate-mimetic drugs .
  • Cyanocyclobutoxy Derivative (EN300-366639): The cyano group is strongly electron-withdrawing, significantly increasing the sulfonyl chloride’s electrophilicity. This compound is suited for reactions requiring rapid sulfonylation, such as in polymer crosslinking or functionalizing electron-rich aromatics .
Case Study: Structural Isomerism in Benzimidazole Derivatives

The compound 5-chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one (derived from the target sulfonyl chloride) exhibits positional isomerism due to disordered Cl occupancy (5- vs. 6-position on the benzimidazole ring) . This isomerism arises during synthesis and is resolved via crystallography (using SHELX and WinGX ), highlighting the importance of precise substituent placement in drug design.

Crystallographic Insights

Crystal structures of derivatives (e.g., the benzimidazole compound) reveal:

  • Hydrogen Bonding: Molecules form C–H···O bonds, creating zigzag chains along the c-axis. Such interactions influence solubility and melting points .
  • Dihedral Angles: The oxazolidinone rings are nearly planar (deviation <0.07 Å), with dihedral angles of ~69.9° between them. This geometry may affect molecular packing in solid-state formulations .

Biological Activity

2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by an oxazolidinone ring and a sulfonyl chloride group, imparts distinct reactivity that is valuable in medicinal chemistry and biological research.

The compound has the molecular formula C5_5H8_8ClNO4_4S and a molecular weight of 213.64 g/mol. It is synthesized through the reaction of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanol with thionyl chloride (SOCl2_2). This reaction produces sulfonyl chlorides that can further react with various nucleophiles, making it a versatile reagent in chemical synthesis .

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This allows it to form covalent bonds with nucleophiles such as amines and alcohols, facilitating modifications in biomolecules like peptides and proteins. The oxazolidinone ring enhances the stability and reactivity of the molecule, enabling it to participate in diverse chemical transformations .

Drug Development

The compound is being investigated for its role in drug delivery systems and pharmaceutical development. Its ability to modify biomolecules can lead to the creation of targeted therapies, potentially enhancing drug efficacy and reducing side effects. The sulfonyl chloride group can facilitate the formation of prodrugs or conjugates that improve pharmacokinetic properties .

Case Studies

Several studies have explored similar compounds within the oxazolidinone family:

  • Antimicrobial Studies : A study synthesized various oxazolidinone derivatives and evaluated their antimicrobial activities against Gram-positive bacteria. Results indicated that modifications to the oxazolidinone ring significantly affected potency .
  • Pharmaceutical Applications : Research focused on the synthesis of phosphoryl derivatives of oxazolidinones demonstrated their potential as antibacterial agents. The study highlighted how structural variations influence biological activity .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC5_5H8_8ClNO4_4SPotential antimicrobialElectrophilic sulfonyl chloride
3-(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)-phosphoryl derivativesVariesAntimicrobialEffective against Gram-positive bacteria
2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylateC7_7H9_9NO4_4Limited data availableContains acrylate group

Q & A

Q. What are the established synthetic routes for 2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl chloride, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution between oxazolidine derivatives and sulfonyl chlorides. Laboratory methods involve reacting 2-oxo-1,3-oxazolidine with ethanesulfonyl chloride under inert atmosphere (e.g., nitrogen) to prevent hydrolysis . Industrial-scale synthesis employs optimized conditions, including controlled temperatures (0–5°C) and solvents like dichloromethane, followed by purification via recrystallization or column chromatography to achieve >85% purity . Alternative routes using thionyl chloride (SOCl₂) for in-situ generation of sulfonyl chloride groups are also reported .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonyl chloride, and what key spectral features indicate successful synthesis?

  • ¹H/¹³C NMR : The sulfonyl chloride group (SO₂Cl) induces deshielding, with characteristic shifts at δ 3.8–4.2 ppm (methylene protons adjacent to SO₂Cl) and δ 165–170 ppm (carbonyl carbon of oxazolidinone) .
  • IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .
  • Mass Spectrometry : A molecular ion peak at m/z 185.59 (M⁺) aligns with the molecular weight (C₃H₄ClNO₄S) .

Q. What nucleophilic substitution reactions are feasible with this compound, and how do reaction conditions influence product distribution?

The sulfonyl chloride group reacts with amines, alcohols, and thiols. For example:

  • With primary amines : Forms sulfonamides in dichloromethane at 25°C (yield: 70–90%) .
  • With alcohols : Produces sulfonate esters using triethylamine as a base (yield: 60–80%) . Solvent polarity and temperature critically affect selectivity; polar aprotic solvents (e.g., DMF) favor faster kinetics but may increase side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for nucleophilic substitutions involving this compound?

Variability often arises from:

  • Nucleophile strength : Sterically hindered amines (e.g., tert-butylamine) show lower yields (50%) compared to primary amines (90%) .
  • Solvent choice : Reactions in THF vs. DMF may alter activation energy due to solvation effects .
  • Trace moisture : Hydrolysis of sulfonyl chloride to sulfonic acid (detectable via IR) can reduce yields by 15–20% . Mitigation strategies include rigorous drying of solvents and reagents and monitoring reaction progress via TLC.

Q. What experimental design considerations are critical when evaluating the compound's reactivity in medicinal chemistry applications?

  • Biocompatibility : Use phosphate-buffered saline (PBS) to assess stability under physiological pH (e.g., t₁/₂ = 2–4 hours at pH 7.4) .
  • Target selectivity : Screen against cysteine proteases (e.g., caspase-3) to evaluate covalent inhibition via sulfonyl chloride electrophilicity .
  • Toxicity profiling : Conduct cytotoxicity assays (e.g., HEK293 cells) to identify IC₅₀ values, ensuring compliance with OECD guidelines .

Q. How does the compound’s reactivity profile compare to structurally related sulfonyl chlorides in synthetic applications?

A comparative analysis reveals:

CompoundReactivity with AminesThermal Stability (°C)Application Scope
This compoundHigh (90% yield)80–100Drug conjugates, polymers
Benzenesulfonyl chlorideModerate (75%)120Aromatic substitutions
Tosyl chlorideLow (60%)150Protecting-group chemistry
Unique features include enhanced electrophilicity due to the electron-withdrawing oxazolidinone ring, enabling faster kinetics in SN² reactions .

Q. What strategies are effective in minimizing hydrolysis during storage and handling?

  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation .
  • Handling : Use anhydrous solvents (e.g., molecular sieves) and minimize exposure to humidity .
  • Stabilizers : Add 1–2% triethylamine to neutralize HCl byproducts, extending shelf life by 3–6 months .

Data Contradiction Analysis

Q. Conflicting reports note varying yields (50–90%) for sulfonamide formation. How should researchers address this variability?

Discrepancies arise from:

  • Purity of starting materials : Commercial oxazolidine derivatives may contain ≤5% impurities, reducing effective molarity .
  • Reaction scale : Milligram-scale reactions show lower reproducibility due to mixing inefficiencies vs. gram-scale .
  • Workup methods : Column chromatography vs. precipitation can recover 10–15% more product . Standardize protocols using high-purity reagents (>99%) and validate yields via independent replicates.

Methodological Resources

  • Synthetic Protocols : ECHA guidelines for inert atmosphere setups .
  • Analytical Standards : PubChem spectral data for benchmarking .
  • Safety Compliance : EPA DSSTox guidelines for handling reactive sulfonyl chlorides .

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